(S)-3-(Boc-amino)-4-phenylbutyric acid

Catalog No.
S755977
CAS No.
51871-62-6
M.F
C15H21NO4
M. Wt
279,33 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-(Boc-amino)-4-phenylbutyric acid

CAS Number

51871-62-6

Product Name

(S)-3-(Boc-amino)-4-phenylbutyric acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279,33 g/mole

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ACKWQHCPHJQANL-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Synonyms

(S)-3-(Boc-amino)-4-phenylbutyricacid;51871-62-6;Boc-L-beta-homophenylalanine;Boc-beta-Homophe-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid;PubChem12107;AC1MC56G;Boc-L-|A-homophenylalanine;TMBA023;14979_ALDRICH;SCHEMBL1519945;14979_FLUKA;CTK8C5210;MolPort-002-344-094;ZINC2572720;(3S)-N-Boc-3-Benzyl-beta-alanine;ANW-74675;MFCD01076271;SBB063813;AKOS015836515;AKOS015889772;BL730-1;AJ-42081;AK-35445;AM001932

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O

(S)-Boc-Phbt-OH is a derivative of the amino acid phenylalanine (Phe). It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group (N-terminus) of the molecule and a phenyl ring connected to the fourth carbon atom. The (S) designation indicates the stereochemistry at the third carbon, meaning it has a specific spatial arrangement of its attached groups.


Molecular Structure Analysis

(S)-Boc-Phbt-OH has a linear structure with the following key features:

  • Carboxylic acid group (COOH): This functional group provides acidity and allows the molecule to participate in condensation reactions for peptide bond formation.
  • Boc protecting group ((CH3)3COOC-): This bulky group protects the amino group from unwanted reactions during peptide synthesis. It can be selectively removed under specific conditions to reveal the free amine for peptide chain elongation.
  • Phenyl ring (C6H5): This aromatic ring contributes to the hydrophobicity of the molecule and can influence the interactions within a peptide.
  • Chiral center at C3: The presence of a carbon atom bonded to four different substituents creates a chiral center. The (S) configuration defines the specific spatial arrangement of the groups around this carbon.

Chemical Reactions Analysis

(S)-Boc-Phbt-OH + H-Leu-OMe --> (S)-Boc-Phbt-Leu-OMe + H2O (Eq. 1)

In this reaction (Eq. 1):

  • (S)-Boc-Phbt-OH acts as the C-terminal component (with the carboxylic acid group).
  • H-Leu-OMe represents another amino acid derivative (N-terminal component) with a methyl ester protecting group (OMe) on its C-terminus.
  • The condensation reaction between the carboxylic acid and the amine group forms an amide bond (peptide bond) between Phbt and Leu, releasing a water molecule.
  • The methyl ester group on the newly formed peptide can be further deprotected to obtain the free C-terminus for further chain elongation.

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the bulky Boc group and the carboxylic acid functionality.
  • It is expected to be slightly soluble in organic solvents like dichloromethane or dimethylformamide commonly used in peptide synthesis.
  • The presence of the carboxylic acid group makes it slightly acidic.

(S)-Boc-Phbt-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptides. The specific action of the resulting peptide depends on its amino acid sequence and how it folds into a three-dimensional structure.

While detailed safety information might not be widely available for (S)-Boc-Phbt-OH, some general precautions should be considered when handling it:

  • Wear gloves and protective clothing to avoid skin contact.
  • Use in a well-ventilated area to avoid inhaling dust particles.
  • Follow proper disposal procedures according to local regulations.

Synthesis of Peptides and Proteins:

(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block used in the synthesis of peptides and proteins. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule. The (S) configuration at the third carbon atom provides a specific spatial orientation, which can be crucial for the biological activity of the final peptide or protein. PubChem, National Institutes of Health: )

Studies on Orphan G Protein-Coupled Receptors (GPCRs):

(S)-3-(Boc-amino)-4-phenylbutyric acid has been employed as a chemical tool to investigate the pharmacology of orphan GPCRs. These are GPCRs for which the natural ligand is unknown. By studying the interaction of (S)-3-(Boc-amino)-4-phenylbutyric acid with these receptors, researchers can gain insights into their potential physiological functions and identify novel therapeutic targets. Science Signaling, American Association for the Advancement of Science:

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-3-(Boc-amino)-4-phenylbutyric acid

Dates

Modify: 2023-08-15

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